Itopride N-Oxide chemical structure and properties
Itopride N-Oxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Itopride N-Oxide, the primary metabolite of the prokinetic agent Itopride. This document covers its chemical structure, physicochemical properties, and relevant experimental protocols. Additionally, it visualizes the metabolic pathway of Itopride and the signaling cascades of the parent compound, providing a comprehensive resource for researchers in pharmacology and drug development.
Chemical Structure and Identity
Itopride N-Oxide is the major product of the in vivo metabolism of Itopride, formed through the action of flavin-containing monooxygenase (FMO) enzymes.[1]
Chemical Name: 2-[4-[[(3,4-dimethoxybenzoyl)amino]methyl]phenoxy]-N,N-dimethylethanamine oxide[2]
Image of the chemical structure of Itopride N-Oxide.
Physicochemical Properties
A summary of the key physicochemical properties of Itopride N-Oxide is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C20H26N2O5 | [2][3] |
| Molecular Weight | 374.43 g/mol | [3] |
| CAS Number | 141996-98-7 | |
| Melting Point | 162-165°C | |
| Solubility | Slightly soluble in Chloroform. | |
| Predicted pKa | 13.93 ± 0.46 (strongest acidic) | |
| Monoisotopic Mass | 374.184 g/mol |
Metabolism and Signaling Pathways
Itopride N-Oxide is the principal metabolite of Itopride, a gastroprokinetic agent that exerts its therapeutic effects through a dual mechanism of action: dopamine D2 receptor antagonism and acetylcholinesterase inhibition. Itopride N-Oxide itself is generally considered to be an inactive metabolite.
Metabolic Pathway of Itopride
The metabolic conversion of Itopride to Itopride N-Oxide is a critical aspect of its pharmacokinetics. This biotransformation is primarily mediated by the flavin-containing monooxygenase (FMO) system in the liver.
Signaling Pathways of Itopride
Understanding the signaling pathways of the parent drug, Itopride, is crucial for contextualizing the role of its N-oxide metabolite in pharmacological studies.
Itopride enhances gastrointestinal motility by blocking presynaptic dopamine D2 receptors in the myenteric plexus. This action inhibits the negative feedback loop of dopamine on acetylcholine (ACh) release, leading to increased ACh levels in the synaptic cleft.
In addition to its effects on dopamine receptors, Itopride also acts as an acetylcholinesterase (AChE) inhibitor. By preventing the breakdown of acetylcholine, Itopride further increases the concentration of this neurotransmitter at the neuromuscular junction, promoting smooth muscle contraction and enhancing gastrointestinal motility.
Experimental Protocols
The following sections detail key experimental methodologies relevant to the study of Itopride N-Oxide.
Forced Degradation of Itopride to Yield Itopride N-Oxide
Forced degradation studies are essential for identifying potential degradation products and establishing the stability of a drug substance. Itopride N-Oxide is a known product of oxidative degradation of Itopride.
Objective: To induce the degradation of Itopride under stress conditions to generate and identify degradation products, including Itopride N-Oxide.
Materials:
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Itopride Hydrochloride
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H2O2)
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Methanol (HPLC grade)
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Water (HPLC grade)
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Volumetric flasks
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Pipettes
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Heating apparatus (water bath or oven)
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HPLC system with UV or PDA detector
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LC-MS system
Protocol:
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Preparation of Stock Solution:
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Accurately weigh and dissolve Itopride Hydrochloride in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
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Acid Degradation:
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To a portion of the stock solution, add an equal volume of 1N HCl.
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Heat the mixture at 80°C for a specified period (e.g., 2 hours).
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Cool the solution and neutralize with an appropriate amount of 1N NaOH.
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Dilute the final solution with the mobile phase to a suitable concentration for analysis.
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Alkaline Degradation:
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To another portion of the stock solution, add an equal volume of 1N NaOH.
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Heat the mixture at 80°C for a specified period (e.g., 2 hours).
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Cool the solution and neutralize with an appropriate amount of 1N HCl.
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Dilute the final solution with the mobile phase for analysis.
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Oxidative Degradation:
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Treat a portion of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H2O2).
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Keep the solution at room temperature or heat gently for a defined period.
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Dilute the resulting solution with the mobile phase for analysis. Itopride N-Oxide is expected to be a major product under these conditions.
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Thermal and Photolytic Degradation:
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Expose the solid drug or a solution to elevated temperatures (e.g., 60-80°C) and/or UV/fluorescent light to assess thermal and photostability.
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Analysis:
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Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.
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Use LC-MS to identify the mass of the degradation products to confirm the formation of Itopride N-Oxide (m/z ~375.18).
Analytical Methodologies for Itopride N-Oxide
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the separation, identification, and quantification of Itopride and its metabolites, including Itopride N-Oxide.
4.2.1. High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify Itopride N-Oxide from the parent drug and other impurities.
Typical Chromatographic Conditions:
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Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio can be optimized for best separation.
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Flow Rate: Typically 1.0 mL/min.
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Detection: UV detection at a wavelength where both Itopride and Itopride N-Oxide show significant absorbance (e.g., 258 nm).
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Injection Volume: 10-20 µL.
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Temperature: Ambient or controlled (e.g., 25°C).
4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the identity of Itopride N-Oxide by determining its molecular weight and fragmentation pattern.
Ionization Technique: Electrospray Ionization (ESI) in positive mode is commonly used.
Mass Analysis:
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Full Scan Mode: To determine the molecular weight of the eluting peaks. Itopride N-Oxide is expected to show a protonated molecule [M+H]+ at m/z ≈ 375.
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Tandem MS (MS/MS): To obtain structural information by fragmenting the parent ion. This can be used to confirm the identity of Itopride N-Oxide by comparing its fragmentation pattern with that of a reference standard or by predicting fragmentation pathways.
Conclusion
Itopride N-Oxide is the primary and inactive metabolite of the prokinetic drug Itopride. A thorough understanding of its chemical properties and the methods for its generation and analysis is crucial for researchers involved in the development and quality control of Itopride-based pharmaceuticals. While Itopride N-Oxide itself is not pharmacologically active, its formation is a key aspect of the parent drug's metabolism and its presence can be an indicator of oxidative degradation. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for further investigation in this area.
